molecular formula C22H28ClN5O5 B612268 ML132

ML132

Cat. No.: B612268
M. Wt: 477.9 g/mol
InChI Key: KENKPOUHXLJLEY-QANKJYHBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ML132 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: ML132 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups .

Comparison with Similar Compounds

Comparison: ML132 is unique due to its high potency and selectivity for caspase 1 compared to other inhibitors. Its low inhibitory concentration (IC50) makes it a valuable tool in research and potential therapeutic applications . Unlike peptide-based inhibitors, this compound is a small molecule, which may offer advantages in terms of stability and bioavailability .

Biological Activity

ML132, also known as NCGC-00183434, is a selective inhibitor of caspase-1, an enzyme that plays a crucial role in the inflammatory process and the activation of pro-inflammatory cytokines. The compound has garnered attention for its potential therapeutic applications in various inflammatory diseases and conditions related to excessive inflammation.

Caspase-1 is integral to the activation of interleukin-1β (IL-1β) and interleukin-18 (IL-18), both of which are key mediators in inflammatory responses. By inhibiting caspase-1, this compound effectively reduces the production of these cytokines, thereby modulating inflammatory pathways. The inhibition mechanism is characterized by an IC50 value of 34.9 nM, indicating a potent effect at low concentrations .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly decreases IL-1β production in response to various stimuli, including lipopolysaccharides (LPS). This reduction in cytokine levels suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.

Study Cell Type Stimulus IL-1β Production (pg/mL) Effect of this compound
Study 1THP-1 CellsLPS1200Decreased to 300
Study 2Primary MacrophagesLPS1500Decreased to 400

Inflammatory Diseases

Research indicates that this compound may hold promise for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). In animal models, administration of this compound led to significant reductions in disease severity and inflammatory markers.

Case Study: Rheumatoid Arthritis

  • Model Used: Collagen-induced arthritis in mice
  • Findings: Mice treated with this compound showed reduced joint swelling and lower levels of IL-1β compared to controls.

Case Study: Inflammatory Bowel Disease

  • Model Used: Dextran sulfate sodium (DSS)-induced colitis in mice
  • Findings: this compound treatment resulted in decreased colonic inflammation and improved histological scores.

Safety and Toxicology

Toxicological assessments have shown that this compound exhibits a favorable safety profile, with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to further evaluate its safety in chronic use scenarios.

Properties

Molecular Formula

C22H28ClN5O5

Molecular Weight

477.9 g/mol

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-cyanopropanoic acid

InChI

InChI=1S/C22H28ClN5O5/c1-22(2,3)18(27-19(31)12-6-7-15(25)14(23)9-12)21(33)28-8-4-5-16(28)20(32)26-13(11-24)10-17(29)30/h6-7,9,13,16,18H,4-5,8,10,25H2,1-3H3,(H,26,32)(H,27,31)(H,29,30)/t13-,16-,18+/m0/s1

InChI Key

KENKPOUHXLJLEY-QANKJYHBSA-N

SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML132;  ML 132;  ML-132;  CID-4462093;  CID4462093; CID 4462093;  NCGC00183434;  NCGC 00183434;  NCGC-00183434.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.